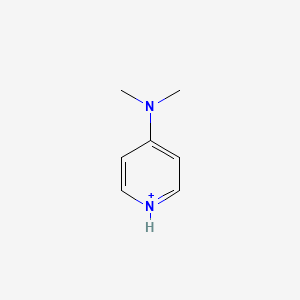

4-(Dimethylamino)pyridinium

Cat. No. B8497252

M. Wt: 123.18 g/mol

InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-O

Attention: For research use only. Not for human or veterinary use.

Patent

US06620546B1

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.

[Compound]

Name

heterocycle

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

triazolium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1

|

Inputs

Step One

[Compound]

|

Name

|

heterocycle

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]1=CNC=C1

|

Step Three

|

Name

|

triazolium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]=1NN=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=[NH+]C=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to introduce, into the salt, substituents which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Among these cations, those which give a salt with a melting point of less than 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

give ionic compositions which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=NCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=NC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1N=NC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06620546B1

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.

[Compound]

Name

heterocycle

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

triazolium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1

|

Inputs

Step One

[Compound]

|

Name

|

heterocycle

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]1=CNC=C1

|

Step Three

|

Name

|

triazolium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]=1NN=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=[NH+]C=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to introduce, into the salt, substituents which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Among these cations, those which give a salt with a melting point of less than 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

give ionic compositions which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=NCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=NC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1N=NC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06620546B1

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.

[Compound]

Name

heterocycle

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

triazolium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1

|

Inputs

Step One

[Compound]

|

Name

|

heterocycle

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]1=CNC=C1

|

Step Three

|

Name

|

triazolium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]=1NN=CC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=[NH+]C=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to introduce, into the salt, substituents which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Among these cations, those which give a salt with a melting point of less than 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

give ionic compositions which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=NCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C=NC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1N=NC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |